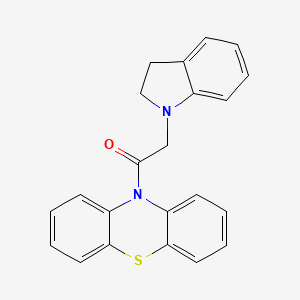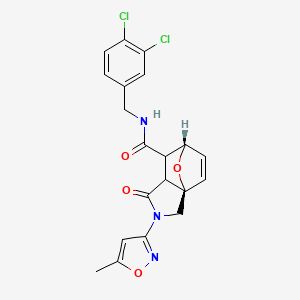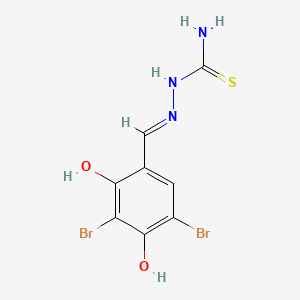
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine is a complex organic compound that combines the structural features of indole and phenothiazine. Indole is a significant heterocyclic system found in many natural products and drugs, while phenothiazine is known for its applications in antipsychotic and antihistamine medications . This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine typically involves the following steps:
Formation of the Indole Moiety: Indole derivatives can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the reduction of 2-oxindoles.
Acetylation: The indole moiety is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Phenothiazine: The acetylated indole is coupled with phenothiazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and phenothiazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Neuroprotective Effects: The compound may exert neuroprotective effects by modulating oxidative stress pathways and inhibiting apoptosis.
Antioxidant Activity: It may act as an antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
Molecular Targets: Potential targets include neurotransmitter receptors, ion channels, and enzymes involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
10H-phenothiazine: Known for its antipsychotic and antihistamine properties.
2,3-dihydro-1H-indole: Known for its neuroprotective and antioxidant properties.
Uniqueness
10-(2,3-dihydro-1H-indol-1-ylacetyl)-10H-phenothiazine is unique due to its combined structural features of indole and phenothiazine, which may confer a broader range of biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H18N2OS |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
2-(2,3-dihydroindol-1-yl)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C22H18N2OS/c25-22(15-23-14-13-16-7-1-2-8-17(16)23)24-18-9-3-5-11-20(18)26-21-12-6-4-10-19(21)24/h1-12H,13-15H2 |
Clé InChI |
AVYLXNIHGHHDKM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol](/img/structure/B13373482.png)
![7-(2-phenylethyl)-2-(2-propynylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373489.png)
![3-(1-Azepanylmethyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373494.png)


![N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B13373511.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13373513.png)
![4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B13373528.png)
![N-(4-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B13373530.png)


![2-{[2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B13373557.png)
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine](/img/structure/B13373575.png)
![2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13373578.png)
